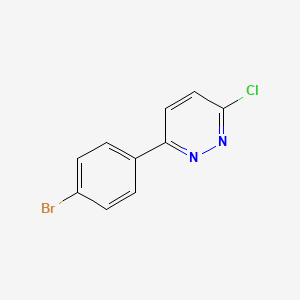

3-(4-Bromophenyl)-6-chloropyridazine

Descripción general

Descripción

3-(4-Bromophenyl)-6-chloropyridazine is a compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of a bromophenyl group and a chloro substituent on the pyridazine ring can potentially influence the compound's reactivity and physical properties, making it a valuable intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was achieved by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions to obtain the desired product . Similarly, the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine was performed using a Suzuki cross-coupling reaction, demonstrating the versatility of chloropyridazines as intermediates for synthesizing pharmacologically relevant derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . For example, the crystal structure of a related compound, 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone, was determined by X-ray diffraction, revealing the presence of hydrogen bonds and inclusion compounds with water . Density functional theory (DFT) calculations can also be used to analyze the molecular structure and predict the harmony between theoretical and experimental values .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including cross-coupling reactions, which are useful for introducing different substituents onto the pyridazine ring. The Suzuki cross-coupling reaction mentioned earlier is an example of such a transformation that allows access to a wide range of pyridazine derivatives . Additionally, the reactivity of the pyridazine ring can be influenced by the substituents present, which can lead to different intermolecular interactions and crystal packing in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as bromo, chloro, or morpholino groups can affect the compound's solubility, melting point, and crystalline form . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, can also impact the compound's stability and reactivity . Vibrational spectroscopy studies, including FT-IR and NMR, provide insights into the compound's functional groups and their chemical environment .

Aplicaciones Científicas De Investigación

-

Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Scientific Field : Biological Sciences

- Summary of Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods of Application : The study involves the synthesis of the pyrazoline derivative and its application on alevins. The effects are then observed and recorded .

- Results or Outcomes : The study is still ongoing, and results are yet to be published .

-

Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field : Chemistry and Pharmacology

- Summary of Application : This research focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Methods of Application : The study involves the synthesis of the thiazol-2-yl-2-chloroacetamide derivatives and their evaluation for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Side-Chain Liquid Crystal Oligomers and Polymers

- Scientific Field : Polymer Chemistry

- Summary of Application : The study reports the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .

- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

-

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The study involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Side-Chain Liquid Crystal Oligomers and Polymers

- Scientific Field : Polymer Chemistry

- Summary of Application : The study reports the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .

- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

-

Biological Significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field : Pharmacology

- Summary of Application : This research focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Methods of Application : The study involves the synthesis of the thiazol-2-yl-2-chloroacetamide derivatives and their evaluation for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

- Results or Outcomes : The results revealed that the synthesized derivatives have promising antimicrobial activity .

Safety And Hazards

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOVQWFBJVWQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423335 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-6-chloropyridazine | |

CAS RN |

66548-50-3 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

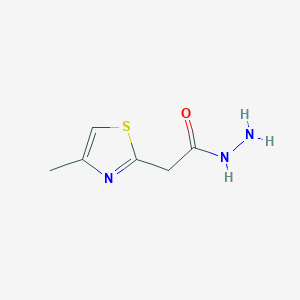

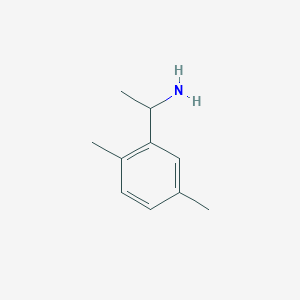

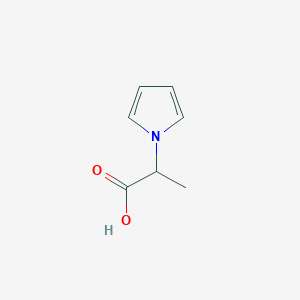

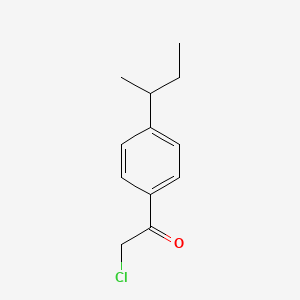

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)